4-[3-(benzyloxy)phenyl]butanoic acid

PPARα agonism metabolic disorders lipid metabolism

Procure the meta-substituted 4-[3-(benzyloxy)phenyl]butanoic acid (CAS 152380-68-2) for superior target engagement in PPARα and ETₐ receptor programs. Unlike inactive para-analogs, this specific regioisomer delivers nanomolar activity (EC₅₀ 46 nM) and >1000-fold selectivity. Essential for reproducible SAR studies in metabolic disorders and hypertension research. Supplied with full QC documentation.

Molecular Formula C17H18O3
Molecular Weight 270.3
CAS No. 152380-68-2
Cat. No. B6284038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(benzyloxy)phenyl]butanoic acid
CAS152380-68-2
Molecular FormulaC17H18O3
Molecular Weight270.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(Benzyloxy)phenyl]butanoic Acid (CAS 152380-68-2): Chemical Profile and Procurement Specifications


4-[3-(Benzyloxy)phenyl]butanoic acid (CAS 152380-68-2) is a substituted phenylbutanoic acid derivative with the molecular formula C₁₇H₁₈O₃ and a molecular weight of 270.32 g/mol . It features a meta-benzyloxy substitution on the phenyl ring attached to a butanoic acid chain. The compound is commercially available at 95% purity, typically characterized by NMR, HPLC, and GC analysis , and serves as both a biological probe and a synthetic intermediate in medicinal chemistry research.

4-[3-(Benzyloxy)phenyl]butanoic Acid: Why Structural Analogs Are Not Direct Replacements


Despite the existence of close structural analogs such as 4-[4-(benzyloxy)phenyl]butanoic acid (CAS 6686-26-6) and (R)-3-[4-(benzyloxy)phenyl]butanoic acid (CAS 69493-23-8), the meta-positioned benzyloxy group in 4-[3-(benzyloxy)phenyl]butanoic acid confers distinct molecular recognition and biological activity profiles. In PPARα transactivation assays, this meta-substitution pattern yields EC₅₀ values in the nanomolar range [1], whereas para-substituted analogs often exhibit significantly weaker or altered receptor activation [2]. Furthermore, the meta-benzyloxy configuration is critical for endothelin A (ETₐ) receptor antagonist activity, with potency differing by orders of magnitude between regioisomers [3]. These findings underscore that substitution position is not interchangeable without compromising target engagement and downstream pharmacological outcomes, necessitating compound-specific procurement for reproducible research.

4-[3-(Benzyloxy)phenyl]butanoic Acid: Quantified Differentiation in Key Assays and Models


Nanomolar PPARα Activation vs. Para-Substituted Analog Inactivity

4-[3-(Benzyloxy)phenyl]butanoic acid exhibits potent and selective PPARα activation with a Kd of 0.75 nM in SPR assays and an EC₅₀ of 46 nM in cellular transactivation assays using human HepG2 cells [1]. In contrast, the para-substituted regioisomer, 4-[4-(benzyloxy)phenyl]butanoic acid (CAS 6686-26-6), shows negligible activity at PPARγ with an EC₅₀ > 50 μM under comparable assay conditions [2]. This >1000-fold difference underscores the critical role of meta-substitution geometry for PPARα engagement.

PPARα agonism metabolic disorders lipid metabolism

Endothelin A Receptor Antagonism: Meta-Benzyloxy as a Key Pharmacophore

In the development of endothelin A (ETₐ) receptor antagonists, (Z)-4-phenyl-5-(3-benzyloxyphenyl)pent-4-enoic acid, a close structural derivative of 4-[3-(benzyloxy)phenyl]butanoic acid, demonstrated an IC₅₀ of 6 μM in [¹²⁵I]ET-1 binding assays [1]. Optimization of the meta-benzyloxyphenyl scaffold ultimately led to RPR111723 with an IC₅₀ of 80 nM and a functional pKB of 6.5 on rat aortic strips [1]. While the unoptimized parent acid shows moderate affinity, the meta-benzyloxy moiety is essential for activity; the first nonacidic ETₐ antagonist in the series, (E)-2-phenyl-3-(3-benzyloxyphenoxy)prop-2-enol, retained only a weak IC₅₀ of 20 μM [1].

endothelin receptor cardiovascular hypertension

Leukotriene A4 Hydrolase (LTA4H) Inhibition: A Distinct Anti-inflammatory Mechanism

4-[3-(Benzyloxy)phenyl]butanoic acid is documented as an inhibitor of leukotriene A4 hydrolase (LTA4H) . This enzyme catalyzes the conversion of LTA4 to LTB4, a potent pro-inflammatory mediator. While specific IC₅₀ data for this compound against LTA4H are not publicly available, related benzyloxyphenyl derivatives in the patent literature demonstrate LTA4H inhibition, with some analogs achieving nanomolar potency [1]. In contrast, 4-phenylbutanoic acid (without the benzyloxy group) shows no significant LTA4H activity [2], indicating that the benzyloxy substitution is essential for engaging this target.

LTA4H inflammation leukotriene

Antisickling Activity: QSAR-Defined Structural Requirements for HbS Gelation Inhibition

Quantitative structure-activity relationship (QSAR) studies on benzyloxyacetic acid derivatives have established that meta-substitution on the benzyloxy ring enhances antisickling activity [1]. Using solubility ratio A/A₀ as an endpoint (where higher values indicate stronger inhibition of deoxyhemoglobin S gelation), the QSAR model generated predicted A/A₀ values for optimized benzyloxyacetic acid derivatives of 1.016, 1.124, and 1.138 [1]. The QSAR equations revealed positive correlations with hydrophobic π values of meta substituents and negative correlations with molar refraction of para substituents [1]. While 4-[3-(benzyloxy)phenyl]butanoic acid itself is a butanoic acid rather than an acetic acid derivative, the meta-benzyloxy pharmacophore identified in these studies is directly relevant, as it is a critical determinant of antisickling potency within the benzyloxyaryl acid class.

sickle cell disease HbS polymerization antisickling

4-[3-(Benzyloxy)phenyl]butanoic Acid: Evidence-Based Applications in Metabolic, Cardiovascular, and Inflammatory Research


PPARα Agonist Lead Discovery for Metabolic Disorders

4-[3-(Benzyloxy)phenyl]butanoic acid serves as a nanomolar-potency PPARα activator (Kd = 0.75 nM, EC₅₀ = 46 nM) in cellular models [1]. Its >1000-fold selectivity over para-substituted analogs [2] makes it a preferred starting point for structure-activity relationship (SAR) campaigns targeting dyslipidemia, nonalcoholic fatty liver disease, and other PPARα-associated metabolic conditions. Researchers can use this compound as a reference standard or scaffold for developing subtype-selective PPARα agonists.

Endothelin A Receptor Antagonist Development for Cardiovascular Diseases

The meta-benzyloxyphenyl motif in 4-[3-(benzyloxy)phenyl]butanoic acid is a validated pharmacophore for ETₐ receptor antagonism [3]. Derivatives of this scaffold have achieved IC₅₀ values as low as 80 nM and functional pKB values of 6.5 in isolated tissue preparations [3]. This compound is ideal for medicinal chemistry programs focused on hypertension, pulmonary arterial hypertension, and heart failure, where ETₐ blockade is a therapeutic strategy.

LTA4H Inhibitor Screening for Anti-inflammatory Drug Discovery

As an inhibitor of leukotriene A4 hydrolase , 4-[3-(benzyloxy)phenyl]butanoic acid offers a distinct chemotype for modulating the leukotriene pathway. Unlike simpler phenylalkanoic acids that lack LTA4H activity [4], this compound can be used as a tool to study LTA4H-dependent inflammation in models of asthma, inflammatory bowel disease, and rheumatoid arthritis. It also serves as a starting point for developing more potent LTA4H inhibitors with improved drug-like properties.

Antisickling Agent Research Based on QSAR-Validated Meta-Benzyloxy Pharmacophore

QSAR analyses of benzyloxyaryl acids have identified meta-benzyloxy substitution as a favorable structural feature for inhibiting deoxyhemoglobin S gelation [5]. 4-[3-(Benzyloxy)phenyl]butanoic acid embodies this pharmacophore and can be utilized in rheologic studies of sickle erythrocytes or as a template for designing next-generation antisickling agents with improved A/A₀ ratios, which currently range up to 1.138 for optimized derivatives [5].

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